molecular formula C22H26N2O3 B4998774 2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No. B4998774
M. Wt: 366.5 g/mol
InChI Key: SJTJSUIRMKRRFG-UHFFFAOYSA-N
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Description

2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EPM-102 or LY-451395 and is a member of the benzamide class of compounds.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that plays a role in learning and memory. It is believed that by modulating the activity of glutamate receptors, this compound may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and to decrease pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its potential therapeutic applications. It has been extensively studied for its neuroprotective effects and has shown promising results in animal models of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental protocols.

Future Directions

There are several future directions for the study of 2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is further investigation of its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves several steps. The first step involves the reaction of 4-methylpiperidine-4-carboxylic acid with thionyl chloride to form 4-methylpiperidine-4-carbonyl chloride. The second step involves the reaction of 4-methylpiperidine-4-carbonyl chloride with 3-amino-2-ethoxybenzoic acid to form this compound.

Scientific Research Applications

2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and analgesic effects and has been investigated as a potential treatment for chronic pain.

properties

IUPAC Name

2-ethoxy-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-20-10-5-4-9-19(20)21(25)23-18-8-6-7-17(15-18)22(26)24-13-11-16(2)12-14-24/h4-10,15-16H,3,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTJSUIRMKRRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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